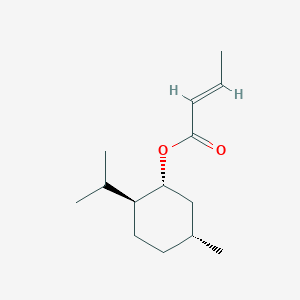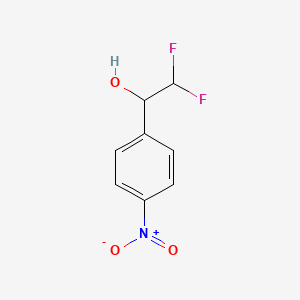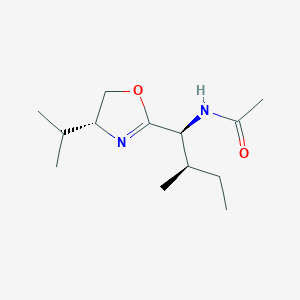
Benzonorbornene, 9-isopropylidene-1,4-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonorbornene, 9-isopropylidene-1,4-dimethoxy-: is an organic compound with the molecular formula C16H20O2 and a molecular weight of 244.3288 g/mol . This compound is known for its unique structure, which includes a benzonorbornene core substituted with isopropylidene and dimethoxy groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzonorbornene, 9-isopropylidene-1,4-dimethoxy- typically involves the reaction of benzonorbornene derivatives with appropriate reagents to introduce the isopropylidene and dimethoxy groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Alkylation Reactions: Using alkyl halides in the presence of a base to introduce the isopropylidene group.
Methoxylation Reactions: Using methanol and an acid catalyst to introduce the dimethoxy groups.
Industrial Production Methods: Industrial production of benzonorbornene, 9-isopropylidene-1,4-dimethoxy- may involve large-scale alkylation and methoxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzonorbornene, 9-isopropylidene-1,4-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzonorbornene, 9-isopropylidene-1,4-dimethoxy- has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzonorbornene, 9-isopropylidene-1,4-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Benzonorbornene: The parent compound without the isopropylidene and dimethoxy substitutions.
9-Isopropylidene-benzonorbornene: Similar structure but lacks the dimethoxy groups.
1,4-Dimethoxy-benzonorbornene: Similar structure but lacks the isopropylidene group.
Uniqueness: Benzonorbornene, 9-isopropylidene-1,4-dimethoxy- is unique due to the presence of both isopropylidene and dimethoxy groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
68364-29-4 |
|---|---|
Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
3,6-dimethoxy-11-propan-2-ylidenetricyclo[6.2.1.02,7]undeca-2,4,6-triene |
InChI |
InChI=1S/C16H20O2/c1-9(2)14-10-5-6-11(14)16-13(18-4)8-7-12(17-3)15(10)16/h7-8,10-11H,5-6H2,1-4H3 |
InChI Key |
ZYHCGEIBMBRTPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C2CCC1C3=C(C=CC(=C23)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


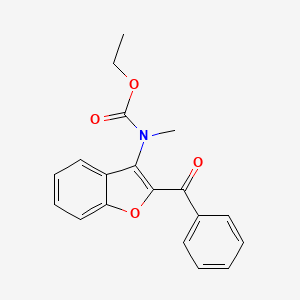
![cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu]](/img/structure/B15074242.png)
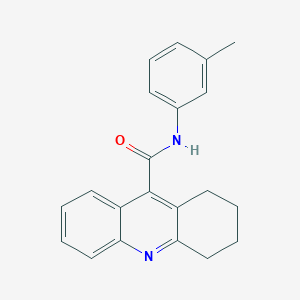
![Tert-butyl 2-[1,1'-biphenyl]-4-yl-2-oxoethylcarbamate](/img/structure/B15074247.png)
![(2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide](/img/structure/B15074253.png)
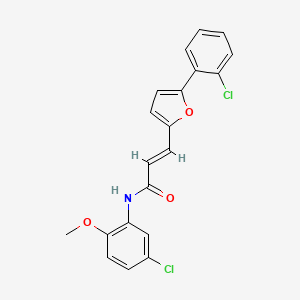
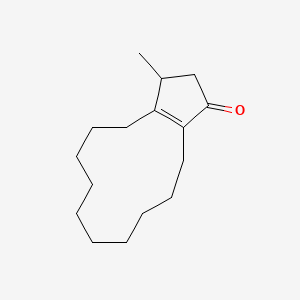
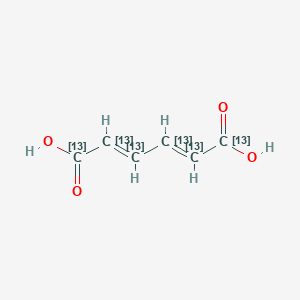
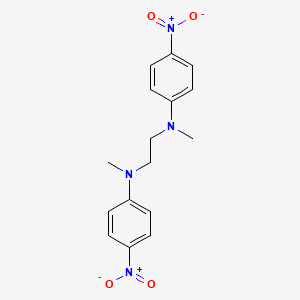
![3-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B15074287.png)
